molecular formula C12H7Br3O B3031426 Benzene, 1,2,3-tribromo-4-phenoxy- CAS No. 337513-67-4

Benzene, 1,2,3-tribromo-4-phenoxy-

Cat. No.: B3031426
CAS No.: 337513-67-4
M. Wt: 406.89 g/mol
InChI Key: RXWRVYYPLRPDOS-UHFFFAOYSA-N
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Description

Benzene, 1,2,3-tribromo-4-phenoxy- is an organic compound with the molecular formula C12H7Br3O It is a derivative of benzene, where three bromine atoms are substituted at the 1, 2, and 3 positions, and a phenoxy group is attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,3-tribromo-4-phenoxy- typically involves the bromination of phenoxybenzene. The reaction is carried out by treating phenoxybenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the bromination process .

Industrial Production Methods: Industrial production of Benzene, 1,2,3-tribromo-4-phenoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2,3-tribromo-4-phenoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenoxy derivatives, while oxidation can produce phenolic compounds .

Scientific Research Applications

Benzene, 1,2,3-tribromo-4-phenoxy- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Benzene, 1,2,3-tribromo-4-phenoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the phenoxy group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reaction conditions .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,2,3-tribromo-4-phenoxy- is unique due to the specific arrangement of bromine atoms and the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in research exploring its potential biological activity .

Properties

IUPAC Name

1,2,3-tribromo-4-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWRVYYPLRPDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879856
Record name BDE-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-67-4
Record name 2,3,4-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63303WIZ7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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